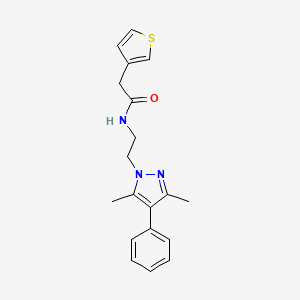

N-(2-(3,5-二甲基-4-苯基-1H-吡唑-1-基)乙基)-2-(噻吩-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that can be assumed to have a complex structure involving a pyrazole ring, a thiophene moiety, and an acetamide group. While the specific compound is not directly mentioned in the provided papers, similar compounds with heterocyclic structures and substituted acetamides are discussed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form different heterocyclic rings such as thiophene, thiazole, and pyrazole . The synthetic pathways often rely on regioselective attacks and cyclization, which can be influenced by the presence of functional groups and the reactivity of the cyanoacetamido moiety . The synthesis procedures are generally straightforward, involving one-pot reactions under mild conditions, which could be applicable to the synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be investigated using various spectroscopic techniques and theoretical calculations . X-ray diffraction (XRD) data can provide precise geometrical parameters, while vibrational frequencies and assignments can be studied through Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, complemented by density functional theory (DFT) calculations . These methods can help in understanding the stability of the molecule, charge delocalization, and hyper-conjugative interactions, which are crucial for predicting the behavior of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives is quite versatile, allowing for the formation of various heterocyclic derivatives . For instance, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form thiadiazole derivatives . Additionally, reactions with active methylene reagents can yield polysubstituted thiophene derivatives . Such reactivity patterns suggest that N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide could also participate in a range of chemical reactions, potentially leading to a diverse set of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds and substituted acetamides can be influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be indicative of the compound's reactivity and potential applications in fields like nonlinear optics . The molecular electrostatic potential and first hyperpolarizability are also important parameters that can be calculated to understand the compound's behavior in different environments .

科学研究应用

配位络合物和抗氧化活性

Chkirate 等人(2019 年)的研究讨论了由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位络合物的合成和表征。这些络合物通过各种检测方法展示了显着的体外抗氧化活性,说明了吡唑-乙酰胺衍生物在开发抗氧化剂方面的潜力 Chkirate 等人,2019 年。

合成和抗炎活性

Sunder 和 Maleraju(2013 年)合成了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-1-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺衍生物,并测试了它们的抗炎活性。在合成的化合物中,一些化合物表现出显着的抗炎活性,突出了此类衍生物的治疗潜力 Sunder 和 Maleraju,2013 年。

潜在抗精神病剂

Wise 等人(1987 年)描述了一系列 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的合成和药理学评估,针对潜在的抗精神病剂。这些化合物(包括具有乙酰胺官能团的衍生物)在行为动物试验中显示出类似抗精神病的特征,而不会与多巴胺受体相互作用,表明了一种新的作用机制 Wise 等人,1987 年。

杂环化合物的抗肿瘤评估

Shams 等人(2010 年)专注于合成源自 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的多官能取代杂环化合物。这些化合物对几种人类癌细胞系表现出高抗肿瘤活性,表明它们在癌症治疗中的潜力 Shams 等人,2010 年。

环状酯的开环聚合

Otero 等人(2011 年)报道了由乙酰氨基甲酸酯和硫代乙酰氨基甲酸酯配体支持的铝配合物作为环状酯开环聚合 (ROP) 的引发剂。这项研究为聚合工业中开发新催化剂开辟了道路,利用了乙酰氨基甲酸酯和硫代乙酰氨基甲酸酯配体的独特性能 Otero 等人,2011 年。

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14-19(17-6-4-3-5-7-17)15(2)22(21-14)10-9-20-18(23)12-16-8-11-24-13-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZAOXNAFAXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)